molecular formula C19H23N3O2S B2944145 N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide CAS No. 953258-33-8

N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide

Numéro de catalogue: B2944145
Numéro CAS: 953258-33-8
Poids moléculaire: 357.47
Clé InChI: HQQJWLQISWYVFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-Dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an acetamide moiety substituted at the 3-position. The 2,3-dimethylphenyl group at the acetamide nitrogen and the isopropyl (propan-2-yl) substituent at the 7-position of the pyrimidine ring distinguish it from structurally related analogs.

Propriétés

IUPAC Name

N-(2,3-dimethylphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-11(2)16-9-18(24)22-14(10-25-19(22)21-16)8-17(23)20-15-7-5-6-12(3)13(15)4/h5-7,9,11,14H,8,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQJWLQISWYVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thiazolopyrimidine class. This compound features a heterocyclic structure that includes both sulfur and nitrogen atoms, which are crucial for its biological activity. The molecular formula is C19H23N3O2S, with a molecular weight of approximately 371.5 g/mol. Its unique structural features suggest potential therapeutic applications, particularly in pharmacology.

Biological Activity Overview

The biological activity of N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide has been investigated in various studies. The compound is believed to interact with specific molecular targets such as enzymes and receptors within biological pathways. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.

The mechanism of action typically involves binding to biological targets and modulating their functions. This can result in inhibiting tumor growth or disrupting the life cycle of pathogens. The precise biological activities are still under investigation, but preliminary studies indicate a promising profile for further exploration.

Potential Applications

Research continues into the efficacy and safety profiles of this compound for various applications:

  • Anticancer Activity : Studies suggest that compounds similar to N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide may exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Given the structural similarities with other thiazole derivatives known for antimicrobial activity, this compound may also have potential as an antimicrobial agent against resistant strains of bacteria and fungi.

In Vitro Studies

Recent studies have highlighted the in vitro antimicrobial activity of thiazole derivatives against various pathogens. For instance:

CompoundTarget PathogenActivity (MIC)
24aHCT-15 Colon CarcinomaIC50 = 1.61 µg/mL
24bA431 Skin CarcinomaIC50 = 1.98 µg/mL

These findings suggest that modifications to the thiazole ring can enhance biological activity against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure affect its biological properties. For example:

  • Methyl Substitution : The presence of methyl groups on the phenyl ring has been shown to enhance cytotoxic activity.
  • Thiazole Ring Modifications : Alterations to the thiazole moiety can significantly impact both potency and selectivity against specific cancer cell lines .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that certain thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains of Staphylococcus aureus . This suggests that N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide may share similar properties.
  • Cytotoxicity Against Cancer Cells : Another study reported that compounds with similar structural features displayed significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target Compound (N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-thiazolo[3,2-a]pyrimidin-3-yl]acetamide) C₁₉H₂₂N₃O₂S 356.47 - 2,3-Dimethylphenyl (N-acetamide) - Isopropyl at C7
- Isopropyl (C7) - Thiazolo-pyrimidine core
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide C₁₄H₁₄N₄O₂S 302.35 - Pyridin-2-ylmethyl (N-acetamide) - Unsubstituted thiazolo-pyrimidine
N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide C₁₅H₁₅N₃O₂S₂ 333.40 - 2-(Methylthio)phenyl (N-acetamide) - Methylthio group enhances lipophilicity
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₃N₂O₅S 475.54 - Benzylidene at C2 - Ester group for improved solubility

Key Observations :

The isopropyl group at C7 may modulate metabolic stability, contrasting with unsubstituted analogs or phenyl-substituted derivatives .

Synthetic Pathways :

  • The target compound’s synthesis likely involves cyclization of thiourea intermediates with NaOH, analogous to methods for related thiazolo-pyrimidines .
  • In contrast, ethyl chloroacetate is used to introduce ester functionalities in derivatives like the benzylidene-substituted compound .

Challenges and Opportunities

  • Solubility : The target compound’s high lipophilicity (logP ~3.5, estimated) may limit aqueous solubility, a challenge shared with methylthio-substituted analogs .
  • Synthetic Optimization : Methods like Suzuki coupling (used in –14 for pyridinyl derivatives) could introduce polar groups to improve pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[5-oxo-7-(propan-2-yl)-thiazolo[3,2-a]pyrimidin-3-yl]acetamide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thiazole intermediates with acetamide derivatives. For example, similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives) are synthesized via Knoevenagel condensation under reflux with acetic acid as a catalyst . Critical parameters include temperature control (70–80°C), solvent choice (DMF or ethanol), and reaction time (6–12 hours). Purification often uses column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, analogous thiazolo[3,2-a]pyrimidines have been analyzed with SC-XRD (R factor = 0.044; data-to-parameter ratio = 13.2) . Complementary techniques include 1^1H/13^13C NMR (e.g., δ 2.1–2.3 ppm for isopropyl protons, δ 160–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) with <5 ppm error .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity. For example, related acetamide-thiazolo[3,2-a]pyrimidines dissolve in DMSO (>10 mg/mL) but are poorly soluble in water (<0.1 mg/mL) . Stability studies recommend storage at –20°C under inert gas (N2_2) to prevent hydrolysis of the acetamide group. Accelerated stability testing (40°C/75% RH for 14 days) can identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against kinase targets?

  • Methodological Answer : Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or CDK2). Dose-response curves (0.1–100 µM) and IC50_{50} calculations (using GraphPad Prism) are standard. For selectivity profiling, screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) . Structural analogs with 4-fluorophenyl or methoxy substituents show nanomolar IC50_{50} values .

Q. What computational approaches are suitable for predicting binding modes of this compound with protein targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures from the PDB (e.g., 1M17 for EGFR). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability (RMSD <2 Å). Free energy calculations (MM-PBSA) quantify interaction energies . For example, acetamide-thiazolo derivatives show hydrogen bonding with kinase hinge regions .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

  • Methodological Answer : Perform orthogonal validation:

  • Solubility : Compare shake-flask vs. nephelometry methods .
  • Bioactivity : Replicate assays in independent labs with standardized protocols (e.g., CLIA-certified facilities). For inconsistent IC50_{50} values, check compound purity (HPLC >98%), storage conditions, and buffer pH effects .

Q. What strategies optimize the synthetic yield of the thiazolo[3,2-a]pyrimidine core?

  • Methodological Answer : Use design of experiments (DoE) for reaction optimization. For example, a Box-Behnken design can evaluate temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies ideal conditions (e.g., 80°C, 10 mol% AcOH in DMF) to maximize yield (>75%) . Flow chemistry systems (e.g., Syrris Asia) enhance reproducibility and scalability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.